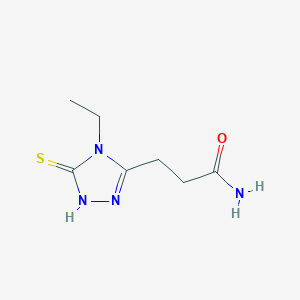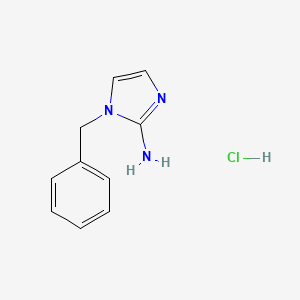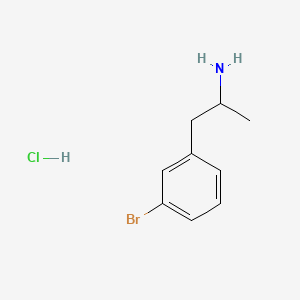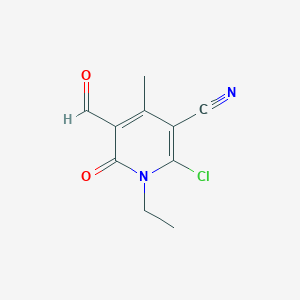
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide” is a chemical compound with the CAS Number: 854137-56-7 . It has a molecular weight of 200.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 16-17 degrees Celsius . More detailed physical and chemical properties could not be found in the available data.科学研究应用
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide has been studied for its potential uses in various fields of science. In organic synthesis, this compound has been used as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a drug delivery agent, due to its ability to form stable complexes with various drugs. Additionally, this compound has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, leading to a variety of effects. For example, it has been found to interact with enzymes involved in the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect. Additionally, this compound has been found to interact with enzymes involved in the metabolism of drugs, leading to increased drug absorption and enhanced drug delivery.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer activities. Additionally, this compound has been found to have immunomodulatory and antioxidant properties. Furthermore, this compound has been found to have neuroprotective effects, as well as potential anti-diabetic effects.
实验室实验的优点和局限性
The use of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide in lab experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound is highly versatile and can be used in a wide range of experiments. A limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different experiments. Additionally, this compound is a relatively new compound and has not yet been extensively studied, making it difficult to predict the long-term effects of the compound.
未来方向
There are a variety of potential future directions for 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various proteins and enzymes in the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as a drug delivery agent or as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential applications of this compound in organic synthesis and other fields of science. Finally, further research could be done to investigate the long-term effects of this compound and its potential toxicity.
合成方法
The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide can be achieved through several methods. One method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanamide in the presence of a base, such as potassium carbonate. This reaction produces this compound in high yields and is relatively simple compared to other synthesis methods. Another method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanoyl chloride in the presence of a base, such as potassium carbonate. This reaction also produces this compound in high yields, but requires more manipulation of the reactants and reaction conditions.
安全和危害
属性
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGGBZTZPJQKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)